2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
2,5-Dihydroxy-N-[(pyridin-4-yl)methyl]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with hydroxyl groups at the 2 and 5 positions and a pyridin-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide typically involves the following steps:
Benzamide Formation: The starting material, 2,5-dihydroxybenzoic acid, undergoes amidation with pyridin-4-ylmethylamine under conditions of reflux in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and substituted benzamides.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research has investigated its use as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridin-4-ylmethyl substituent play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
2,5-Dihydroxy-N-(pyridin-3-ylmethyl)benzamide
2,5-Dihydroxy-N-(pyridin-2-ylmethyl)benzamide
Properties
CAS No. |
1920638-48-7 |
---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2,5-dihydroxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12N2O3/c16-10-1-2-12(17)11(7-10)13(18)15-8-9-3-5-14-6-4-9/h1-7,16-17H,8H2,(H,15,18) |
InChI Key |
KJGNPULECLNGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCC2=CC=NC=C2)O |
Origin of Product |
United States |
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